Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a variety of functional groups, including furan, piperazine, thiophene, and tetrahydropyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common steps include:
Formation of the furan-2-ylcarbonyl piperazine: This involves reacting furan-2-carboxylic acid with piperazine in the presence of a coupling agent.
Synthesis of the tetrahydropyrimidine core: This is achieved through a cyclization reaction involving thiophene derivatives and other reagents.
Final coupling reaction: The intermediate compounds are combined under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine and tetrahydropyrimidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the carbonyl groups can yield the corresponding alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Research: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound’s multiple functional groups allow it to engage in a variety of binding interactions, which can enhance its potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-{[4-(benzoyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the furan-2-ylcarbonyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles.
Properties
Molecular Formula |
C21H24N4O5S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H24N4O5S/c1-2-29-20(27)17-14(22-21(28)23-18(17)16-6-4-12-31-16)13-24-7-9-25(10-8-24)19(26)15-5-3-11-30-15/h3-6,11-12,18H,2,7-10,13H2,1H3,(H2,22,23,28) |
InChI Key |
LWUVKDRKCBVURF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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